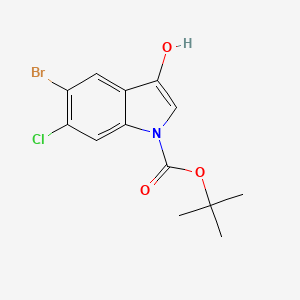
1-Boc-5-bromo-6-chloro-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-bromo-6-chloro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol typically involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the indole nucleus, followed by bromination and chlorination reactions. The synthetic route can be summarized as follows:
Protection: The indole nucleus is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Bromination: The protected indole is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
1-Boc-5-bromo-6-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The indole nucleus can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
1-Boc-5-bromo-6-chloro-1H-indol-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Indole derivatives, including this compound, are used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
1-Boc-5-bromo-6-chloro-1H-indol-3-ol can be compared with other indole derivatives, such as:
5-Bromo-6-chloro-1H-indol-3-ol: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-5-bromo-1H-indol-3-ol: Similar structure but lacks the chlorine atom, affecting its reactivity and biological activity.
1-Boc-6-chloro-1H-indol-3-ol: Lacks the bromine atom, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C13H13BrClNO3 |
|---|---|
Molecular Weight |
346.60 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3 |
InChI Key |
GOCPGHYVOVCIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
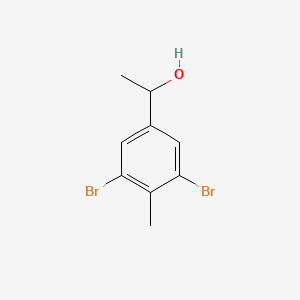
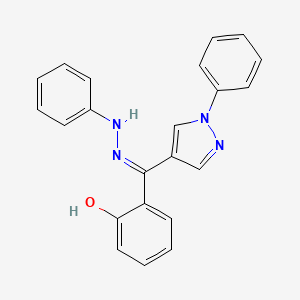
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
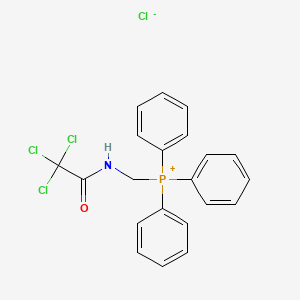
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)

![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
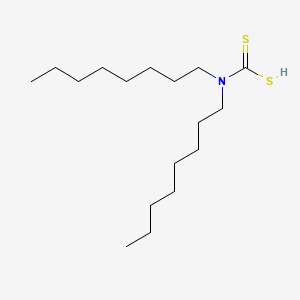
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
